molecular formula C17H17N3O3S B11388206 5,7-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

5,7-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11388206
M. Wt: 343.4 g/mol
InChI Key: BSZBRSODXNRBEV-UHFFFAOYSA-N
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Description

5,7-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring can be introduced via a cyclization reaction involving a thiosemicarbazide derivative and a suitable carbonyl compound.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the chromene-thiadiazole intermediate and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromene ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group on the chromene ring, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

5,7-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide derivatives: These compounds share the chromene core but differ in the substituents on the ring.

    Thiadiazole derivatives: Compounds with the thiadiazole ring but different functional groups attached.

Uniqueness

  • The combination of the chromene and thiadiazole moieties in a single molecule provides unique structural and functional properties.
  • The presence of specific substituents, such as the propyl group, further distinguishes this compound from others.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

5,7-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-4-5-14-19-20-17(24-14)18-16(22)13-8-11(21)15-10(3)6-9(2)7-12(15)23-13/h6-8H,4-5H2,1-3H3,(H,18,20,22)

InChI Key

BSZBRSODXNRBEV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C

Origin of Product

United States

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